molecular formula C16H22FNO B1203284 Melperone CAS No. 3575-80-2

Melperone

Cat. No. B1203284
CAS RN: 3575-80-2
M. Wt: 263.35 g/mol
InChI Key: DKMFBWQBDIGMHM-UHFFFAOYSA-N
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Description

Melperone is an atypical butyrophenone antipsychotic used to treat sleep disorders, confusion, and psychomotor dysfunction associated with geriatric, psychiatric, and alcohol-dependent patients . It is structurally related to the typical antipsychotic haloperidol .


Synthesis Analysis

The synthesis of Melperone involves several steps, starting with the reaction of gamma-butyrolactone and thionyl chloride, followed by the addition of 4-chlorobutyryl chloride to a suspension of anhydrous aluminium chloride in fluorobenzene. The final step involves refluxing 4-chloro-p-fluorobutyrophenone, 4-methylpiperidine, and powdered potassium iodide in dry toluene .


Molecular Structure Analysis

Melperone has a molecular formula of C16H22FNO. Its average mass is 263.350 Da and its monoisotopic mass is 263.168549 Da . The molecule contains a total of 42 bonds, including 20 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ketone (aromatic), and 1 tertiary amine (aliphatic) .


Chemical Reactions Analysis

Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors . It has been found to be a clinically relevant inhibitor of CYP2D6 .


Physical And Chemical Properties Analysis

Melperone has a density of 1.0±0.1 g/cm3, a boiling point of 376.1±22.0 °C at 760 mmHg, and a flash point of 181.3±22.3 °C. It has a molar refractivity of 74.9±0.3 cm3, a polar surface area of 20 Å2, and a molar volume of 251.7±3.0 cm3 .

Scientific Research Applications

  • Treatment of Cognitive Impairments in Schizophrenia : Melperone, a butyrophenone, has shown effectiveness in improving executive functions in patients with schizophrenia, particularly in those who are neuroleptic-resistant. It has shown improvement in executive function without significant changes in other cognitive domains like verbal learning, memory, and attention (Sumiyoshi, Jayathilake, & Meltzer, 2003).

  • Interaction with Cytochrome P450 Enzymes : Melperone inhibits the CYP2D6 enzyme, affecting the metabolism of other drugs like venlafaxine. This is significant in drug interaction studies and understanding pharmacokinetics (Grözinger et al., 2003).

  • Antipsychotic Properties for Treatment-Resistant Schizophrenia : Melperone has demonstrated effectiveness in treating neuroleptic-resistant schizophrenia. It shows low extrapyramidal side effect liability and does not increase serum prolactin levels, making it a potential alternative for treatment-resistant patients (Meltzer, Sumiyoshi, & Jayathilake, 2001).

  • Haemodynamic and Metabolic Effects : In animal studies, melperone has shown beneficial haemodynamic and metabolic effects during acute left ventricular failure, suggesting potential as an antiarrhythmic drug (Smiseth et al., 1981).

  • Effects on Weight and Body Mass Index : Melperone did not result in significant weight gain or BMI increase in patients with schizophrenia, contrasting with other antipsychotics like clozapine. This indicates its potential utility in patients where weight gain is a concern (Bobo et al., 2010).

  • Electrophysiological and Antiarrhythmic Activity : Melperone has been explored for its electrophysiological and antiarrhythmic activities in various cardiac tissues and settings, demonstrating potential as a class III antiarrhythmic agent (Millar & Williams, 1982).

Safety And Hazards

Melperone is harmful if swallowed, in contact with skin, or inhaled. It causes serious eye irritation. Precautions include avoiding inhalation, contact with eyes and skin, and dust and aerosol formation. Use only in areas with appropriate exhaust ventilation . Melperone is reported to produce significantly less weight gain than clozapine and approximately as much weight gain as typical antipsychotics .

properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14/h4-7,13H,2-3,8-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKMFBWQBDIGMHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1622-79-3 (hydrochloride)
Record name Melperone [INN:BAN:DCF]
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DSSTOX Substance ID

DTXSID0023298
Record name Methylperone
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Molecular Weight

263.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

120-125
Record name Melperone
Source DrugBank
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Mechanism of Action

Melperone demonstrates antagonist activity at D2 dopaminergic and 5HT2A serotonergic receptors. It has a weak affinity to D2 receptors and possesses less risk of inducing dopamine receptor supersensitivity after both acute and chronic administration. In addition, the ratio of dopamine D4/D2 occupancy for melperone has been shown to resemble the binding profile of clozapine.
Record name Melperone
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Product Name

Melperone

CAS RN

3575-80-2
Record name Melperone
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Record name Melperone [INN:BAN:DCF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Melperone
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Record name Methylperone
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Record name 1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one
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Record name MELPERONE
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Melting Point

78-82
Record name Melperone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,600
Citations
T Sumiyoshi, K Jayathilake, HY Meltzer - Schizophrenia research, 2003 - Elsevier
Melperone, a butyrophenone, has been shown to possess … In addition, melperone shares the following with other atypical … to investigate the effect of melperone on cognitive function. …
Number of citations: 54 www.sciencedirect.com
HY Meltzer, T Sumiyoshi, K Jayathilake - Psychiatry research, 2001 - Elsevier
Melperone is an effective antipsychotic drug that has been … In this study, melperone was administered, in an open trial design … Melperone significantly improved overall psychiatric status …
Number of citations: 19 www.sciencedirect.com
S Stein, A Schmoldt, M Schulz - Forensic science international, 2000 - Elsevier
Melperone is judged to be a safe neuroleptic drug. Until now there has been no report of a melperone fatality, though it has been used in suicide attempts. We report on a case of a 36-…
Number of citations: 11 www.sciencedirect.com
J Ichikawa, Z Li, J Dai, HY Meltzer - Brain research, 2002 - Elsevier
Preferential increases in both cortical dopamine (DA) and acetylcholine (ACh) release have been proposed to distinguish the atypical antipsychotic drugs (APDs) clozapine, olanzapine, …
Number of citations: 264 www.sciencedirect.com
T Sumiyoshi, K Jayathilake, HY Meltzer - Schizophrenia Research, 2003 - Elsevier
… the ability of melperone 400 mg/day to produce greater improvement in psychopathology than melperone 100 mg/day; and (2) to compare side effects of these two doses of melperone. …
Number of citations: 18 www.sciencedirect.com
L Bjerkenstedt - Acta Psychiatrica Scandinavica, 1989 - Wiley Online Library
… thiothixene as compared to the melperone group. Biochemically, the … Pharmacologically, melperone has only a weak to moderate … Melperone has a marked affinity for serotonin (5-HT)-2…
Number of citations: 36 onlinelibrary.wiley.com
L Borgström, H Larsson, L Molander - European Journal of Clinical …, 1982 - Springer
The pharmacokinetics of melperone (Buronil ® , Ferrosan, Sweden) was studied after administration of various parenteral and oral doses to man. After parenteral administration, the …
Number of citations: 21 link.springer.com
WJ Pöldinger - Neuropsychobiology, 1984 - karger.com
… either active 10 mg melperone and placebo for 25 mg melperone, active 25 mg melperone and placebo for 10 melperone or placebo for 10 and 25 mg melperone. Each patient …
Number of citations: 12 karger.com
JC Mogelvang, EN Petersen, PE Folke… - Acta Medica …, 1980 - Wiley Online Library
… ’ duration was carried out with melperone and placebo in 26 … In a preliminary unpublished study, melperone given iv to … In the present study the VEB-reducing effect of melperone is …
Number of citations: 13 onlinelibrary.wiley.com
EG Christensson - Acta Psychiatrica Scandinavica, 1989 - Wiley Online Library
… weak effect of melperone on striatal DA neurotransmission. On the other hand melperone is potent in … animal pharmacological properties of melperone which may be essential for its ac- …
Number of citations: 28 onlinelibrary.wiley.com

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